4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide
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Overview
Description
4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide is an organic compound characterized by the presence of a tert-butyl group, a methylsulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide typically involves the following steps:
Formation of the tert-butyl group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides and suitable bases.
Introduction of the methylsulfonyl group: This step involves the sulfonylation of an aromatic ring, often using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.
Formation of the benzamide moiety: The final step involves the coupling of the sulfonylated aromatic compound with an amine to form the benzamide structure.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group may enhance the compound’s binding affinity to these targets, while the methylsulfonyl group can influence its solubility and stability. The benzamide moiety is crucial for the compound’s overall activity, contributing to its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group but lacks the methylsulfonyl and benzamide moieties.
N-(2-(Methylsulfonyl)phenyl)benzamide: Contains the methylsulfonyl and benzamide groups but lacks the tert-butyl group.
tert-Butyl substituted hetero-donor TADF compounds: Used in organic light-emitting diodes (OLEDs) and share the tert-butyl group.
Uniqueness
4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butyl and methylsulfonyl groups enhances its stability and solubility, while the benzamide moiety contributes to its biological activity.
Properties
IUPAC Name |
4-tert-butyl-N-(2-methylsulfonylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-18(2,3)14-11-9-13(10-12-14)17(20)19-15-7-5-6-8-16(15)23(4,21)22/h5-12H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAVFGZGYVRISN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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